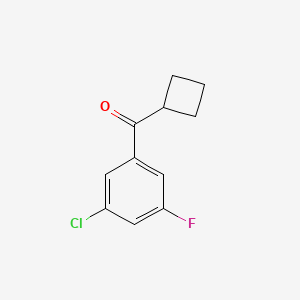

3-Chloro-5-fluorophenyl cyclobutyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO/c12-9-4-8(5-10(13)6-9)11(14)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLWXYZVGBEFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642544 | |

| Record name | (3-Chloro-5-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-06-5 | |

| Record name | (3-Chloro-5-fluorophenyl)cyclobutylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-5-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluorophenyl cyclobutyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for the preparation of 3-Chloro-5-fluorophenyl cyclobutyl ketone, a compound of interest for its potential applications in medicinal chemistry and drug development. The synthesis is based on established chemical transformations, primarily the Friedel-Crafts acylation reaction. This document provides detailed experimental protocols, quantitative data from analogous reactions, and a visual representation of the synthetic pathway.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the preparation of the acylating agent, cyclobutanecarbonyl chloride, from commercially available cyclobutanecarboxylic acid. The second, and key, step is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with the synthesized cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

The overall reaction scheme is presented below:

Step 1: Synthesis of Cyclobutanecarbonyl Chloride

Step 2: Friedel-Crafts Acylation

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on well-established procedures for similar chemical transformations.

Synthesis of Cyclobutanecarbonyl Chloride

This procedure details the conversion of cyclobutanecarboxylic acid to its corresponding acid chloride using thionyl chloride.

Materials:

-

Cyclobutanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (DCM) (optional, as solvent)

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Magnetic stirrer and heating mantle

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclobutanecarboxylic acid (1.0 eq).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature with stirring. The reaction can be performed neat or in a dry, inert solvent like dichloromethane.

-

The reaction mixture is then heated to reflux (approximately 80°C if neat) and maintained for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, the excess thionyl chloride and solvent (if used) are removed by distillation under reduced pressure.

-

The resulting crude cyclobutanecarbonyl chloride can be purified by fractional distillation to yield a colorless liquid.

Synthesis of this compound

This procedure describes the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with cyclobutanecarbonyl chloride.

Materials:

-

1-Chloro-3-fluorobenzene

-

Cyclobutanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM) or another suitable inert solvent (e.g., carbon disulfide, 1,2-dichloroethane)

-

Round-bottom flask with a dropping funnel and a gas outlet

-

Magnetic stirrer and ice bath

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 - 1.3 eq) and dry dichloromethane.

-

Cool the suspension to 0°C using an ice bath.

-

In a separate dropping funnel, prepare a solution of cyclobutanecarbonyl chloride (1.0 eq) in dry dichloromethane.

-

Add the cyclobutanecarbonyl chloride solution dropwise to the stirred suspension of aluminum chloride at 0°C.

-

After the addition is complete, add 1-chloro-3-fluorobenzene (1.0 - 1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Once the addition of the aromatic substrate is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by carefully and slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Quantitative Data

The following tables summarize typical quantitative data for the key reactions, based on analogous transformations reported in the chemical literature.

Table 1: Synthesis of Acyl Chlorides from Carboxylic Acids

| Carboxylic Acid | Chlorinating Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Cyclopropanecarboxylic acid | Thionyl Chloride | Neat | 2 | Reflux | 90-95 |

| Benzoic acid | Thionyl Chloride | Neat | 2 | Reflux | 92 |

| Acetic acid | Thionyl Chloride | Neat | 1.5 | Reflux | 85-90 |

Table 2: Friedel-Crafts Acylation of Aromatic Compounds

| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Benzene | Acetyl Chloride | AlCl₃ | CS₂ | 1 | 25 | 95 |

| Toluene | Acetyl Chloride | AlCl₃ | CS₂ | 1 | 25 | 92 (p-isomer) |

| Chlorobenzene | Acetyl Chloride | AlCl₃ | CS₂ | 2 | 25 | 75 (p-isomer) |

| Fluorobenzene | Propionyl Chloride | AlCl₃ | DCM | 4 | 0 to RT | 80-85 |

Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the Friedel-Crafts acylation step.

Disclaimer: The provided experimental protocols and quantitative data are based on established chemical principles and analogous reactions found in the scientific literature. Actual results may vary, and all laboratory work should be conducted by trained professionals in a safe and controlled environment. Appropriate safety precautions should be taken when handling all chemicals mentioned in this guide.

"3-Chloro-5-fluorophenyl cyclobutyl ketone" CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-5-fluorophenyl cyclobutyl ketone, a halogenated aromatic ketone of interest in chemical synthesis and drug discovery. Due to the limited availability of public data for this specific compound, this guide also includes information on the closely related analogue, 3-Chlorophenyl cyclobutyl ketone, and proposes a synthetic route based on established chemical principles.

Core Compound Identification

The target compound is identified as:

Physicochemical Data

| Property | This compound | 3-Chlorophenyl cyclobutyl ketone (Analogue) |

| CAS Number | 898791-06-5 | 898790-62-0 |

| Molecular Formula | C₁₁H₁₀ClFO | C₁₁H₁₁ClO |

| Molecular Weight | 212.65 g/mol | 194.66 g/mol |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Density | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and widely used method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. This approach can be adapted for the preparation of this compound. The proposed reaction involves the acylation of 1-chloro-3-fluorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Proposed Experimental Protocol

Materials:

-

1-Chloro-3-fluorobenzene

-

Cyclobutanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Acyl Chloride Addition: The mixture is cooled to 0 °C in an ice bath. A solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise via the dropping funnel. The mixture is stirred at 0 °C for 15-20 minutes.

-

Aromatic Substrate Addition: 1-Chloro-3-fluorobenzene (1.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C for DCM). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of 1 M hydrochloric acid. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

-

Purification: The combined organic layers are washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Product: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield this compound.

Visualizations

Proposed Synthesis Pathway

Caption: Proposed Friedel-Crafts acylation pathway.

General Experimental Workflow

Caption: General laboratory workflow for synthesis.

References

Technical Guide: Spectroscopic Analysis of 3-Chloro-5-fluorophenyl cyclobutyl ketone

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-5-fluorophenyl cyclobutyl ketone is a halogenated aromatic ketone. Its chemical structure suggests characteristic spectroscopic features that can be predicted with a reasonable degree of accuracy. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it provides standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The structural components of this compound—a 1,3,5-trisubstituted benzene ring with chloro and fluoro groups, a ketone carbonyl group, and a cyclobutyl moiety—will each give rise to distinct signals in their respective spectra.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the cyclobutyl ring. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the anisotropic effects of the aromatic ring and carbonyl group.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Aromatic H (ortho to C=O) | 7.8 - 8.0 | Doublet of doublets (dd) or triplet (t) | Deshielded by the adjacent carbonyl group and influenced by coupling to other aromatic protons. |

| Aromatic H (para to C=O) | 7.6 - 7.8 | Triplet (t) or multiplet (m) | Influenced by coupling to adjacent aromatic protons. |

| Aromatic H (ortho to Cl, F) | 7.3 - 7.5 | Multiplet (m) | Shielding/deshielding effects from both halogens will influence the final shift. |

| Cyclobutyl CH (α to C=O) | 3.5 - 3.8 | Quintet or multiplet (m) | Deshielded by the adjacent carbonyl group. |

| Cyclobutyl CH₂ (β to C=O) | 2.2 - 2.5 | Multiplet (m) | |

| Cyclobutyl CH₂ (γ to C=O) | 1.8 - 2.1 | Multiplet (m) |

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclobutyl ring.[1][2]

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl C=O | 195 - 210 | The characteristic downfield shift for a ketone.[3] |

| Aromatic C (C-C=O) | 135 - 140 | Quaternary carbon attached to the ketone. |

| Aromatic C (C-Cl) | 133 - 136 | Quaternary carbon; chemical shift influenced by the inductive effect of chlorine. |

| Aromatic C (C-F) | 160 - 165 (doublet) | Quaternary carbon; exhibits a large C-F coupling constant. |

| Aromatic CH | 115 - 135 | The exact shifts will depend on the substitution pattern and coupling to fluorine. |

| Cyclobutyl CH (α to C=O) | 45 - 55 | |

| Cyclobutyl CH₂ (β to C=O) | 25 - 30 | |

| Cyclobutyl CH₂ (γ to C=O) | 15 - 20 |

The IR spectrum will be dominated by a strong absorption from the carbonyl group. Other characteristic absorptions will arise from the aromatic ring and the C-H bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| C=O (Aromatic Ketone) | 1680 - 1700 | Strong | Conjugation with the aromatic ring lowers the frequency compared to an aliphatic ketone.[3][4][5] |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected. |

| C-H (sp² Aromatic) | 3000 - 3100 | Medium to Weak | |

| C-H (sp³ Aliphatic) | 2850 - 3000 | Medium | From the cyclobutyl ring. |

| C-Cl | 700 - 850 | Strong | |

| C-F | 1000 - 1400 | Strong |

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotopic peak.

| Ion | Expected m/z | Notes |

| [M]⁺ | Calculated for C₁₁H₁₀ClFO | The molecular ion peak. An M+2 peak with approximately one-third the intensity of the M peak will be present due to the ³⁷Cl isotope. |

| [M - C₄H₇]⁺ | [M - 55]⁺ | Loss of the cyclobutyl radical via alpha-cleavage. |

| [C₇H₃ClFO]⁺ | [M - C₄H₇O]⁺ | Acylium ion formed by cleavage of the bond between the carbonyl and the cyclobutyl ring. This is often a stable and prominent fragment. |

| [C₆H₃ClFO]⁺ | [M - C₅H₇O]⁺ | Loss of the cyclobutyl ketone group. |

| [C₄H₇]⁺ | 55 | Cyclobutyl cation. |

| [C₆H₃F]⁺ | 94 | Loss of chlorine and the cyclobutyl ketone group. |

Experimental Protocols

The following are general procedures for obtaining spectroscopic data for a solid organic compound like this compound.

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[6][7]

-

Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).[6][7]

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6][7] Gentle vortexing or sonication can aid dissolution.

-

Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.[6]

-

Ensure the sample height in the tube is between 4 and 5 cm.[6]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR and any desired 2D NMR experiments (e.g., COSY, HSQC).

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used.

-

A small amount of the sample is placed in a capillary tube at the end of the probe.

-

-

Data Acquisition:

-

The probe is inserted into the high-vacuum source of the mass spectrometer.

-

The sample is gently heated until it vaporizes.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[9]

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for elucidating the structure of a chemical compound using the spectroscopic techniques discussed.

Caption: General workflow for chemical structure elucidation using spectroscopic methods.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]

An In-depth Technical Guide to (3-Chloro-5-fluorophenyl)(cyclobutyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (3-chloro-5-fluorophenyl)(cyclobutyl)methanone, including its nomenclature, structure, predicted physicochemical properties, a representative synthetic protocol, and its potential applications in research and development.

Chemical Identity and Structure

The compound commonly referred to as "3-Chloro-5-fluorophenyl cyclobutyl ketone" is systematically named in accordance with IUPAC nomenclature.

IUPAC Name: (3-chloro-5-fluorophenyl)(cyclobutyl)methanone

Chemical Structure:

The structure consists of a cyclobutane ring and a 3-chloro-5-fluorophenyl group connected by a carbonyl moiety. This aryl ketone scaffold is of interest in medicinal chemistry and materials science due to the diverse functionalities that can be introduced.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀ClFO |

| Molecular Weight | 212.65 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 212.04040 g/mol |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 14 |

| Complexity | 217 |

Note: These properties are computationally predicted and should be confirmed by experimental analysis.

Synthesis Methodology: Friedel-Crafts Acylation

A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[1][2][3] This electrophilic aromatic substitution reaction involves the reaction of an acyl halide with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of (3-chloro-5-fluorophenyl)(cyclobutyl)methanone, this would involve the acylation of 1-chloro-3-fluorobenzene with cyclobutanecarbonyl chloride.

Experimental Protocol: Representative Synthesis

Reaction Scheme:

Materials:

-

1-Chloro-3-fluorobenzene

-

Cyclobutanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: In a separate flask, dissolve 1-chloro-3-fluorobenzene (1.0 equivalent) and cyclobutanecarbonyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M hydrochloric acid. Separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure (3-chloro-5-fluorophenyl)(cyclobutyl)methanone.

Logical Workflow for Synthesis and Purification:

Potential Applications and Further Research

While no specific biological activities or signaling pathway involvements for (3-chloro-5-fluorophenyl)(cyclobutyl)methanone have been reported in the searched literature, aryl ketones are a well-established class of compounds with a broad range of applications.

-

Medicinal Chemistry: The substituted phenyl ring and the cyclobutyl moiety make this compound an interesting scaffold for the development of novel therapeutic agents. The chlorine and fluorine substituents can influence metabolic stability and binding interactions with biological targets.

-

Materials Science: Aryl ketones can be utilized as photoinitiators in polymerization processes and as building blocks for advanced materials with specific optical or electronic properties.

-

Chemical Synthesis: The ketone functionality can be further modified to introduce a variety of other functional groups, making it a versatile intermediate for the synthesis of more complex molecules.

Further research is warranted to explore the biological activity of (3-chloro-5-fluorophenyl)(cyclobutyl)methanone and its derivatives. Screening against various biological targets, such as enzymes and receptors, could reveal potential therapeutic applications. Additionally, investigation into its material properties could uncover novel uses in materials science.

References

A Technical Guide to 3-Chloro-5-fluorophenyl cyclobutyl ketone: A Key Intermediate in the Development of Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-Chloro-5-fluorophenyl cyclobutyl ketone, a key chemical intermediate with significant potential in medicinal chemistry. While direct research on this compound is limited, its structural motifs are integral to the synthesis of potent and selective enzyme inhibitors, particularly for Fatty Acid Amide Hydrolase (FAAH), a critical target in the management of pain, inflammation, and neurological disorders.

Core Compound Profile & Strategic Importance

This compound serves as a foundational scaffold in multi-step organic synthesis. Its strategic importance lies in the combination of its structural features:

-

Halogenated Phenyl Ring: The chloro and fluoro substituents provide metabolic stability and can modulate the electronic properties and binding interactions of the final drug molecule.[1][2] Halogenation is a common strategy in drug design to improve pharmacokinetic profiles.[1]

-

Cyclobutyl Ketone Moiety: The cyclobutyl group offers a three-dimensional structural element, which is increasingly sought after in drug discovery to improve properties like metabolic stability, binding efficiency, and selectivity compared to more planar structures.[3][4] The ketone group acts as a versatile chemical handle for further synthetic transformations.[3]

These features make the compound an attractive starting point for building more complex molecules aimed at specific biological targets.

Primary Application: Synthesis of FAAH Inhibitors

The most prominent application of this compound is as a precursor for the synthesis of Fatty Acid Amide Hydrolase (FAAH) inhibitors.[5][6] FAAH is a serine hydrolase enzyme responsible for the degradation of endocannabinoids, such as anandamide (AEA).[7][8]

By inhibiting FAAH, the levels of endogenous cannabinoids are increased in a localized and on-demand manner.[9][10] This elevation of endocannabinoid tone can produce therapeutic effects such as analgesia, anxiolysis, and anti-inflammatory responses without the undesirable side effects associated with direct cannabinoid receptor agonists.[7][11]

Therapeutic Potential of FAAH Inhibition:

-

Anxiety and Depression[7]

-

Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)[9][10]

-

Traumatic Brain Injury and Stroke[10]

Quantitative Data: Biological Activity of Derived Inhibitors

Compounds synthesized using the this compound scaffold have demonstrated potent and selective inhibition of FAAH. The data below is representative of the activity of final compounds derived from similar intermediates.

| Compound ID | Target | IC₅₀ (nM) | Selectivity | Assay Type |

| JNJ-42165279 | Human FAAH | 70 ± 8 | >1000-fold vs. MGL/ABHD6 | Recombinant Enzyme Assay |

| JNJ-42165279 | Rat FAAH | 313 ± 28 | >1000-fold vs. MGL/ABHD6 | Recombinant Enzyme Assay |

| Representative Piperidine Urea | Human FAAH | < 10 | High vs. other serine hydrolases | Activity-Based Protein Profiling |

| Representative Piperazine Urea | Human FAAH | < 15 | High vs. other serine hydrolases | Activity-Based Protein Profiling |

Data is illustrative and sourced from studies on structurally related FAAH inhibitors.[11][12]

Experimental Protocols: A Generalized Synthetic Approach

The following outlines a representative, multi-step synthesis for creating a piperidine-based FAAH inhibitor, where "this compound" would be a key starting material or a closely related intermediate.

Objective: To synthesize a piperidine urea-based FAAH inhibitor.

Step 1: Reductive Amination of the Ketone

-

Reaction: this compound is reacted with a protected piperidine amine (e.g., 4-aminopiperidine with a Boc-protecting group) under reductive amination conditions.

-

Reagents: Sodium triacetoxyborohydride (STAB) as the reducing agent, and a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

-

Procedure: The ketone, amine, and a mild acid catalyst (e.g., acetic acid) are stirred in the solvent. STAB is added portion-wise at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion.

-

Work-up: The reaction is quenched with an aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Deprotection of the Piperidine

-

Reaction: The Boc-protecting group is removed from the piperidine nitrogen.

-

Reagents: Trifluoroacetic acid (TFA) in DCM, or hydrochloric acid (HCl) in dioxane.

-

Procedure: The Boc-protected intermediate is dissolved in DCM and treated with an excess of TFA at 0°C to room temperature. The reaction is stirred for 1-2 hours.

-

Work-up: The solvent and excess TFA are removed under reduced pressure to yield the deprotected amine salt.

Step 3: Urea Formation

-

Reaction: The deprotected piperidine amine is reacted with an appropriate isocyanate or carbamoyl chloride to form the final urea compound.

-

Reagents: A substituted phenyl isocyanate (e.g., 4-cyanophenyl isocyanate), a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), and a solvent like DCM or DMF.

-

Procedure: The amine salt from Step 2 is dissolved in the solvent, and the base is added to neutralize the salt. The isocyanate is then added, and the reaction is stirred at room temperature until completion.

-

Work-up: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.

Visualizations: Workflows and Pathways

Generalized Synthesis Workflow

This diagram illustrates the synthetic logic for converting the ketone intermediate into a final, biologically active FAAH inhibitor.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Localization of the Endocannabinoid-Degrading Enzyme Fatty Acid Amide Hydrolase in Rat Dorsal Root Ganglion Cells and Its Regulation after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-5-fluorophenyl cyclobutyl ketone: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-fluorophenyl cyclobutyl ketone, a compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document outlines a plausible synthetic pathway based on established chemical principles, including a detailed, representative experimental protocol. Furthermore, it explores the potential biological significance of this compound by examining the roles of its constituent moieties—the cyclobutyl ketone and the 3-chloro-5-fluorophenyl group—in drug discovery. This guide also presents hypothetical characterization data and discusses potential, speculative signaling pathway involvement to stimulate further research and investigation into this molecule.

Introduction

Aryl ketones are a pivotal class of compounds in organic chemistry and drug discovery, serving as key intermediates and pharmacophores in a wide array of biologically active molecules. The unique structural and electronic properties of this compound, combining a substituted aromatic ring with a strained cyclobutyl moiety, make it a compelling candidate for investigation in medicinal chemistry. The cyclobutane ring, a four-membered carbocycle, has gained increasing attention as a scaffold in drug design due to its ability to confer improved pharmacological properties such as metabolic stability and binding affinity.[1] The 3-chloro-5-fluorophenyl group is also a common feature in various bioactive compounds, with the halogen substituents influencing the molecule's lipophilicity, metabolic stability, and binding interactions.

This guide aims to provide a foundational understanding of this compound, from its synthesis to its potential biological relevance, to aid researchers in its further exploration.

Synthesis and Discovery

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available materials: the preparation of the acylating agent, cyclobutanecarbonyl chloride, followed by the Friedel-Crafts acylation reaction.

Detailed Experimental Protocols

Step 1: Synthesis of Cyclobutanecarbonyl chloride [2][3][4][5]

-

Materials: Cyclobutanecarboxylic acid, Thionyl chloride (SOCl₂), Pyridine (catalytic amount).

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclobutanecarboxylic acid (1.0 eq).

-

Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.

-

Add a catalytic amount of pyridine.

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After completion, allow the mixture to cool to room temperature.

-

Distill the crude product under reduced pressure to obtain pure cyclobutanecarbonyl chloride as a colorless to pale yellow liquid.

-

Step 2: Synthesis of this compound

-

Materials: Cyclobutanecarbonyl chloride, 1-Chloro-3-fluorobenzene, Aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl, 1M solution), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add cyclobutanecarbonyl chloride (1.0 eq) to the suspension with vigorous stirring.

-

After 15 minutes, add 1-chloro-3-fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

-

Physicochemical Properties and Characterization Data

As this compound is not widely reported, the following data are hypothetical and based on the expected structure.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀ClFO |

| Molecular Weight | 212.65 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.8 (m, 2H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 3.8-3.9 (p, J = 8.0 Hz, 1H, -CO-CH-), 2.2-2.4 (m, 4H, -CH₂-), 1.9-2.1 (m, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 200.5 (C=O), 163.0 (d, J = 250 Hz, C-F), 138.0 (d, J = 8 Hz, C-Cl), 130.0 (d, J = 8 Hz, C-Ar), 124.0 (d, J = 3 Hz, C-Ar), 118.0 (d, J = 22 Hz, C-Ar), 115.0 (d, J = 22 Hz, C-Ar), 45.0 (-CO-CH-), 25.0 (-CH₂-), 18.0 (-CH₂-) |

| IR (KBr, cm⁻¹) | ~1690 (C=O stretch), ~1580, 1470 (C=C aromatic stretch), ~1250 (C-F stretch), ~800 (C-Cl stretch) |

| Mass Spec (EI) | m/z 212/214 (M⁺, Cl isotope pattern), 183, 157, 129 |

Potential Biological Significance and Applications

While the specific biological activity of this compound has not been reported, analysis of its structural components suggests potential applications in drug discovery.

Role of the Cyclobutyl Ketone Moiety

The cyclobutane ring is a valuable scaffold in medicinal chemistry. Its rigid, puckered conformation can help to lock in bioactive conformations, potentially increasing binding affinity and selectivity for a biological target.[1] Furthermore, the introduction of a cyclobutane ring can improve metabolic stability by blocking sites of metabolism. Cyclobutyl ketones, in particular, can act as versatile intermediates for the synthesis of more complex molecules.

Importance of the 3-Chloro-5-fluorophenyl Moiety

The presence of chlorine and fluorine atoms on the phenyl ring significantly influences the molecule's properties. Halogenation can enhance membrane permeability and oral bioavailability. The specific 3-chloro-5-fluoro substitution pattern is found in a number of biologically active compounds, suggesting that this arrangement is favorable for interaction with certain biological targets.

Hypothetical Signaling Pathway Involvement: Janus Kinase (JAK) Inhibition

A patent has described cyclobutane derivatives as inhibitors of Janus kinases (JAKs).[6] The JAK-STAT signaling pathway is crucial in mediating the signaling of numerous cytokines and growth factors, and its dysregulation is implicated in various inflammatory diseases and cancers. Therefore, it is plausible to hypothesize that this compound could act as a JAK inhibitor.

In this speculative model, this compound could bind to the ATP-binding site of a JAK enzyme, preventing the phosphorylation and subsequent activation of STAT proteins. This would block the downstream signaling cascade that leads to the expression of pro-inflammatory and proliferative genes.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule with potential applications in medicinal chemistry. This guide has provided a plausible synthetic route and a detailed, representative experimental protocol to facilitate its preparation. The analysis of its constituent moieties suggests that it may possess interesting biological activities, with a hypothetical role as a JAK inhibitor being a primary avenue for investigation.

Future research should focus on the successful synthesis and thorough characterization of this compound to confirm its structure and purity. Subsequently, screening for its biological activity against a panel of kinases, including the JAK family, would be a critical next step. Elucidation of its mechanism of action and structure-activity relationships through the synthesis of analogs could pave the way for the development of novel therapeutic agents. This technical guide serves as a starting point for researchers to unlock the potential of this promising chemical entity.

References

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 5006-22-4: Cyclobutanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. Cyclobutanecarbonyl chloride | 5006-22-4 [chemicalbook.com]

- 5. Cyclobutanecarbonyl chloride-5006-22-4 [ganeshremedies.com]

- 6. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

"3-Chloro-5-fluorophenyl cyclobutyl ketone" solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-5-fluorophenyl cyclobutyl ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic ketone. Its structure, featuring a substituted phenyl ring and a cyclobutyl moiety, suggests its potential utility as an intermediate in medicinal chemistry and materials science. Understanding its solubility and stability is paramount for its application in drug discovery and development, formulation, and process chemistry. This guide outlines the expected physicochemical properties and provides standard methodologies for their experimental determination.

Predicted Physicochemical Properties

Based on its structure, the following properties can be anticipated:

-

Solubility: The presence of a halogenated phenyl group and a cyclobutyl ring suggests the compound is likely to be poorly soluble in aqueous solutions. The chlorine and fluorine atoms increase hydrophobicity. It is expected to be soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone.

-

Stability: The ketone functional group is generally stable. However, the molecule may be susceptible to degradation under harsh acidic or basic conditions, and potentially to photolytic degradation due to the aromatic ring. The carbon-halogen bonds are typically stable under normal conditions.

Solubility Data

While specific experimental data is unavailable, the following tables illustrate how solubility data for this compound would be presented.

Table 1: Equilibrium Solubility in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | < 0.1 (Predicted) | Shake-Flask Method |

| Phosphate Buffered Saline (pH 7.4) | 25 | < 0.1 (Predicted) | Shake-Flask Method |

| Dichloromethane | 25 | > 100 (Predicted) | Visual Assessment |

| Methanol | 25 | 10 - 50 (Predicted) | Visual Assessment |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 (Predicted) | Visual Assessment |

Table 2: pH-Dependent Aqueous Solubility

| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) |

| 2.0 | HCl | 25 | < 0.1 (Predicted) |

| 4.5 | Acetate | 25 | < 0.1 (Predicted) |

| 7.4 | Phosphate | 25 | < 0.1 (Predicted) |

| 9.0 | Borate | 25 | < 0.1 (Predicted) |

Stability Data

The stability profile is crucial for determining storage conditions and shelf-life.

Table 3: Solid-State Stability under Accelerated Conditions (ICH Q1A)

| Condition | Time (Weeks) | Purity (%) by HPLC | Appearance |

| 40°C / 75% RH | 0 | 99.8 | White crystalline solid |

| 2 | 99.7 | No change | |

| 4 | 99.5 | No change | |

| 8 | 99.2 | No change | |

| 12 | 99.0 | No change | |

| 60°C | 0 | 99.8 | White crystalline solid |

| 2 | 99.0 | No change | |

| 4 | 98.2 | Slight yellowing |

Table 4: Solution Stability in Various Solvents

| Solvent | Condition | Time (Hours) | Purity (%) by HPLC |

| Acetonitrile/Water (1:1) | Room Temperature | 0 | 99.8 |

| 24 | 99.7 | ||

| 48 | 99.5 | ||

| 0.1 M HCl | 50°C | 0 | 99.8 |

| 24 | 98.5 | ||

| 48 | 97.2 | ||

| 0.1 M NaOH | 50°C | 0 | 99.8 |

| 24 | 95.0 | ||

| 48 | 91.3 |

Experimental Protocols

Solubility Determination: Shake-Flask Method

This is the gold standard method for determining equilibrium solubility.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, PBS)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Analytical balance

Procedure:

-

Add an excess amount of the solid compound to a scintillation vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Shake the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the solubility in mg/mL.

Stability Assessment: Accelerated Stability Testing

This protocol is based on the ICH Q1A guidelines for stability testing of new drug substances.

Objective: To evaluate the stability of this compound under accelerated environmental conditions.

Materials:

-

This compound

-

Climate-controlled stability chambers

-

Glass vials with appropriate closures

-

HPLC system

-

Karl Fischer titrator (for water content)

Procedure:

-

Place a sufficient amount of the solid compound into several glass vials.

-

Store the vials in stability chambers under controlled conditions (e.g., 40°C/75% RH, 60°C).

-

At specified time points (e.g., 0, 2, 4, 8, 12 weeks), remove a vial from each chamber.

-

Analyze the sample for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity and Degradation Products: Using a stability-indicating HPLC method.

-

Water Content: Using Karl Fischer titration.

-

-

Compare the results to the initial time point to assess the extent of degradation.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for determining solubility and stability.

Logical Relationship for Stability Assessment

Caption: Logical flow for stability testing and shelf-life determination.

Methodological & Application

Application Note: Synthesis of 3-Chloro-5-fluorophenyl cyclobutyl ketone via Friedel-Crafts Acylation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-Chloro-5-fluorophenyl cyclobutyl ketone, a valuable building block for pharmaceutical and medicinal chemistry applications. The synthesis is achieved through a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with cyclobutanecarbonyl chloride using aluminum chloride as a Lewis acid catalyst. This application note includes a comprehensive reaction mechanism, a step-by-step experimental protocol, expected data, safety precautions, and visualizations of the chemical logic and workflow.

Introduction

Aryl ketones are pivotal structural motifs in a vast array of pharmacologically active compounds. The incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] Furthermore, the cyclobutane moiety has gained considerable attention in drug design as a conformationally restricted scaffold that can enhance metabolic stability and binding efficiency.[2]

This compound serves as a key intermediate for the synthesis of more complex molecules in drug discovery programs. This document outlines a reliable and efficient protocol for its synthesis via the Friedel-Crafts acylation reaction, a classic and robust method for forming carbon-carbon bonds to an aromatic ring.[3]

Reaction Scheme and Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the cyclobutanecarbonyl chloride to form a resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring of 1-chloro-3-fluorobenzene to yield the desired ketone.

Reaction:

1-Chloro-3-fluorobenzene + Cyclobutanecarbonyl chloride --(AlCl₃)--> this compound

Mechanism of Friedel-Crafts Acylation:

The reaction mechanism involves three key steps:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the cyclobutanecarbonyl chloride, facilitating its departure and generating a resonance-stabilized acylium ion.[4][5]

-

Electrophilic Attack: The π-electrons of the 1-chloro-3-fluorobenzene ring act as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a positively charged intermediate known as an arenium ion (or sigma complex).[6]

-

Deprotonation and Regeneration: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. However, the ketone product forms a complex with AlCl₃, necessitating a stoichiometric amount of the catalyst, which is later liberated during aqueous workup.[7]

Caption: Logical flow of the Friedel-Crafts acylation mechanism.

Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation.[8] All glassware must be thoroughly dried before use as aluminum chloride and acyl chlorides are moisture-sensitive.

3.1 Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 1-Chloro-3-fluorobenzene | 130.54 | 50.0 | 6.53 g (5.4 mL) |

| Cyclobutanecarbonyl chloride | 118.56 | 55.0 | 6.52 g (5.8 mL) |

| Aluminum Chloride (anhydrous) | 133.34 | 60.0 | 8.00 g |

| Dichloromethane (DCM, anhydrous) | - | - | 100 mL |

| Hydrochloric Acid (conc. HCl) | - | - | 20 mL |

| Saturated Sodium Bicarbonate | - | - | 50 mL |

| Brine (Saturated NaCl solution) | - | - | 50 mL |

| Anhydrous Magnesium Sulfate | - | - | ~5 g |

| Ice | - | - | ~100 g |

3.2 Apparatus

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a gas trap (e.g., CaCl₂ drying tube)

-

Addition funnel

-

Thermometer

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

3.3 Procedure

-

Setup: Assemble the three-neck flask with a magnetic stir bar, addition funnel, and reflux condenser. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: To the flask, add anhydrous dichloromethane (50 mL) and anhydrous aluminum chloride (8.00 g). Cool the resulting suspension to 0 °C using an ice bath.

-

Addition of Acyl Chloride: In the addition funnel, prepare a solution of cyclobutanecarbonyl chloride (6.52 g) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0-5 °C.

-

Addition of Arene: Following the acyl chloride addition, add a solution of 1-chloro-3-fluorobenzene (6.53 g) in anhydrous dichloromethane (25 mL) dropwise over 30 minutes, keeping the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice (~100 g) and concentrated HCl (20 mL). Stir vigorously for 15 minutes until the solids dissolve.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Data Presentation and Expected Results

4.1 Typical Reaction Parameters

| Parameter | Value |

| Reaction Time | 3-4 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Solvent | Dichloromethane (DCM) |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Workup | Acidic aqueous quench |

| Purification Method | Flash Column Chromatography |

4.2 Expected Product Characteristics

| Characteristic | Expected Result |

| Appearance | Pale yellow oil or low-melting solid |

| Yield | 75-85% (typical range) |

| Purity (by HPLC/GC) | >98% |

| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic and cyclobutyl protons |

| ¹³C NMR (CDCl₃) | Peaks for ketone carbonyl, aromatic, and cyclobutyl carbons |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to C₁₁H₁₀ClFO |

Visualized Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis protocol.

Caption: Step-by-step workflow for the synthesis and purification.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

-

Reagent Handling:

-

Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment.

-

Cyclobutanecarbonyl chloride: Corrosive and moisture-sensitive.

-

Dichloromethane (DCM): A suspected carcinogen and irritant. Avoid inhalation and skin contact.[3]

-

Concentrated HCl: Highly corrosive and causes severe burns.

-

-

Quenching: The quenching of the reaction mixture is highly exothermic. Perform this step slowly and behind a safety shield.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a versatile intermediate. Its value lies in its combination of functional groups:

-

Ketone: Can be readily converted into other functional groups such as alcohols, amines, or used in further C-C bond-forming reactions.

-

Halogenated Phenyl Ring: The chloro and fluoro substituents provide sites for further modification (e.g., cross-coupling reactions) and are known to enhance the pharmacological properties of drug candidates.

-

Cyclobutyl Group: Acts as a rigid, non-planar scaffold that can improve metabolic stability and provide a unique vector for exploring chemical space compared to more common alkyl or phenyl groups.[2]

This building block is suitable for synthesizing inhibitors, antagonists, or modulators for various biological targets where the specific substitution pattern is key to achieving desired potency and selectivity.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-5-fluorophenyl cyclobutyl ketone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Chloro-5-fluorophenyl cyclobutyl ketone as a key building block. This versatile substrate can undergo a range of C-C and C-N bond-forming reactions, making it a valuable component in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] Key examples include the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, each offering a unique method for constructing complex molecular architectures.[2][3][4] The reactivity of the aryl chloride in this compound allows for its participation in these transformations, providing a pathway to a diverse array of substituted derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[5][6] For this compound, this reaction can be used to introduce various aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring.

General Reaction Scheme

Caption: Suzuki-Miyaura coupling of this compound.

Tabulated Data: Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on analogous reactions with similar aryl chlorides.[7]

| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ | Dioxane | 100 | 24 | 80-90 |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | CPME/H₂O | 100 | 24 | 75-85 |

| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 70-80 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura cross-coupling of aryl chlorides.[7]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Add toluene (5 mL) and water (0.5 mL) to the tube.

-

Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 18-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine.[3][8] This reaction is highly valuable for the synthesis of anilines and their derivatives.

General Reaction Scheme

Caption: Buchwald-Hartwig amination of this compound.

Tabulated Data: Buchwald-Hartwig Amination

| Entry | Amine (R1R2NH) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 12-18 | 80-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 70-85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Toluene | 100 | 16 | 75-90 |

| 4 | Ammonia (as LHMDS) | Pd(OAc)₂ (2) | BrettPhos (3) | LiHMDS | THF | 80 | 20 | 65-80 |

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 mmol)

-

Amine (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.015 mmol)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

-

Anhydrous toluene (5 mL)

Procedure:

-

In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 mmol), BINAP (0.015 mmol), and NaOtBu (1.4 mmol).

-

Add this compound (1.0 mmol).

-

Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).

-

Seal the tube and remove it from the glovebox.

-

Heat the reaction mixture at 100 °C with stirring for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][9] It is a reliable method for the synthesis of substituted alkynes.

General Reaction Scheme

Caption: Sonogashira coupling of this compound.

Tabulated Data: Sonogashira Coupling

| Entry | Alkyne (R-C≡CH) | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 8 | 80-90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | DIPA | DMF | 80 | 12 | 75-85 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | 6 | i-Pr₂NEt | Acetonitrile | 70 | 10 | 70-85 |

| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | 4 | Cs₂CO₃ | Dioxane | 90 | 16 | 65-80 |

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (1.5 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol)

-

Copper(I) iodide (CuI, 0.04 mmol)

-

Triethylamine (Et₃N, 3.0 mmol)

-

Anhydrous tetrahydrofuran (THF, 10 mL)

Procedure:

-

To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous THF (10 mL), triethylamine (3.0 mmol), and the terminal alkyne (1.5 mmol) via syringe.

-

Stir the reaction mixture at 60 °C for 8 hours, or until TLC/GC-MS analysis indicates completion.

-

Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2][10] This can be used to introduce alkenyl groups onto the aromatic ring of the ketone.

General Reaction Scheme

Caption: Heck reaction of this compound.

Tabulated Data: Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 24 | 60-75 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMAc | 130 | 18 | 65-80 |

| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | NMP | 140 | 24 | 55-70 |

| 4 | Cyclohexene | Herrmann's catalyst (1) | - | Cs₂CO₃ | Dioxane | 110 | 36 | 50-65 |

Experimental Protocol: Heck Reaction

Materials:

-

This compound (1.0 mmol)

-

Alkene (e.g., Styrene, 1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Tris(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol)

-

Triethylamine (Et₃N, 2.0 mmol)

-

Anhydrous N,N-dimethylformamide (DMF, 5 mL)

Procedure:

-

In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).

-

Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).

-

Seal the tube and heat the mixture to 120 °C for 24 hours.

-

Monitor the reaction by GC-MS.

-

Once complete, cool the reaction to room temperature and dilute with water (20 mL).

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

General Catalytic Cycle

The mechanisms of these palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[6][11]

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. munin.uit.no [munin.uit.no]

Application Notes and Protocols: Norrish-Yang Cyclization of Aryl Cyclobutyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Norrish-Yang cyclization is a powerful photochemical reaction that facilitates the intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl group, leading to the formation of a 1,4-diradical intermediate which subsequently cyclizes to a cyclobutanol derivative.[1][2] In the context of aryl cyclobutyl ketones, this reaction provides an elegant and efficient pathway to synthesize bicyclo[1.1.1]pentan-2-ol scaffolds.[3][4] These highly strained bicyclic structures are of significant interest in medicinal chemistry and drug development, serving as bioisosteres for arene and tert-butyl groups, thereby offering a means to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability.[3][5][6]

The transformation is initiated by the photoexcitation of the aryl cyclobutyl ketone to its triplet state. This is followed by an intramolecular 1,5-hydrogen atom transfer from a γ-carbon on the cyclobutyl ring to the excited carbonyl oxygen. The resulting 1,4-diradical then undergoes radical-radical recombination to form the bicyclo[1.1.1]pentan-2-ol product. This reaction is particularly effective for aryl cyclobutyl ketones bearing electron-withdrawing groups on the aromatic ring. Conversely, substrates with electron-rich aryl groups have been observed to be unsuitable for this transformation.[3]

The synthetic utility of the resulting bicyclo[1.1.1]pentan-2-ols is further demonstrated by their subsequent reactivity. For instance, they can undergo palladium-catalyzed carbon-carbon bond cleavage and functionalization, enabling the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones.[3][4][5] This two-step sequence, commencing with the Norrish-Yang cyclization, represents a formal γ-C-H functionalization of the starting cyclobutyl ketone, providing access to valuable 1,3-disubstituted cyclobutane building blocks that are otherwise challenging to synthesize.[3][5]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism of the Norrish-Yang cyclization of aryl cyclobutyl ketones and a typical experimental workflow for this photochemical reaction.

Quantitative Data Summary

The following table summarizes the yields of bicyclo[1.1.1]pentan-2-ol products from the Norrish-Yang cyclization of various aryl cyclobutyl ketones as reported in the literature.[3][4]

| Entry | Aryl Group (Ar) | Product | Yield (%) |

| 1 | Phenyl | 2-phenylbicyclo[1.1.1]pentan-2-ol | 35 |

| 2 | 4-Fluorophenyl | 2-(4-fluorophenyl)bicyclo[1.1.1]pentan-2-ol | 45 |

| 3 | 4-Chlorophenyl | 2-(4-chlorophenyl)bicyclo[1.1.1]pentan-2-ol | 52 |

| 4 | 4-Bromophenyl | 2-(4-bromophenyl)bicyclo[1.1.1]pentan-2-ol | 55 |

| 5 | 4-(Trifluoromethyl)phenyl | 2-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-2-ol | 65 |

| 6 | 3,5-Bis(trifluoromethyl)phenyl | 2-(3,5-bis(trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-2-ol | 75 |

| 7 | 4-Cyanophenyl | 2-(4-cyanophenyl)bicyclo[1.1.1]pentan-2-ol | 68 |

| 8 | 4-Nitrophenyl | 2-(4-nitrophenyl)bicyclo[1.1.1]pentan-2-ol | 72 |

| 9 | 2-Naphthyl | 2-(naphthalen-2-yl)bicyclo[1.1.1]pentan-2-ol | 41 |

| 10 | 4-Methoxyphenyl | Not Detected | 0 |

| 11 | 4-(N,N-dimethylamino)phenyl | Not Detected | 0 |

Experimental Protocols

General Protocol for the Norrish-Yang Cyclization of Aryl Cyclobutyl Ketones [3]

Materials:

-

Aryl cyclobutyl ketone (0.3 mmol, 1.0 equiv)

-

Benzene (anhydrous, 10 mL)

-

Inert gas (Argon or Nitrogen)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

-

Quartz reaction vessel

-

Hanovia 450 W medium-pressure mercury lamp with a Pyrex filter

-

Magnetic stirrer

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Gas chromatography-mass spectrometry (GC-MS) instrument (for reaction monitoring, optional)

Procedure:

-

Preparation of the Reaction Mixture: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the aryl cyclobutyl ketone (0.3 mmol) in anhydrous benzene (10 mL).

-

Degassing: Sparge the solution with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the excited triplet state of the ketone.

-

Photochemical Irradiation: Place the reaction vessel in a suitable photochemical reactor and irradiate with a Hanovia 450 W medium-pressure mercury lamp fitted with a Pyrex filter. Maintain vigorous stirring throughout the irradiation period.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the starting material has been consumed, remove the reaction vessel from the photoreactor and concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bicyclo[1.1.1]pentan-2-ol product.

-

Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

References

- 1. The past, present, and future of the Yang reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis [beilstein-journals.org]